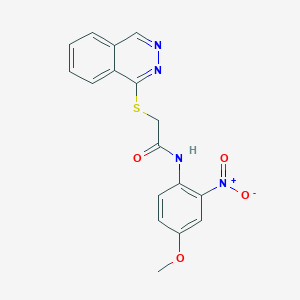![molecular formula C17H24N4O4 B4169509 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4169509.png)
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine
Descripción general
Descripción
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine, also known as AG-1478, is a synthetic small molecule that acts as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. Dysregulation of EGFR has been implicated in the development and progression of various types of cancer. AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine acts as a competitive inhibitor of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules and inhibits the activation of various cellular processes that are regulated by EGFR. The inhibition of EGFR signaling by 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. In normal cells, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been shown to have a protective effect against oxidative stress and inflammation. Additionally, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been shown to modulate the immune response by inhibiting the activation of T cells and reducing cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has several advantages for lab experiments. It is a potent and specific inhibitor of EGFR tyrosine kinase, making it an ideal tool for studying the role of EGFR in various biological processes. 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine is also commercially available, making it easily accessible for researchers. However, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has some limitations. It has poor solubility in water and requires the use of organic solvents for preparation and administration. Additionally, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has a short half-life in vivo, limiting its efficacy as a therapeutic agent.
Direcciones Futuras
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has several potential future directions for scientific research. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine. Another direction is the investigation of the role of EGFR in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine could be used in combination with other drugs or immunotherapy to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been widely used in scientific research to study the role of EGFR in various biological processes and diseases. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has also been used to study the mechanism of action of EGFR and its downstream signaling pathways. Additionally, 4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been used to investigate the effect of EGFR inhibition on the immune system and its potential role in immunotherapy.
Propiedades
IUPAC Name |
1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-17(22)20-7-5-18(6-8-20)14-3-4-15(21(23)24)16(13-14)19-9-11-25-12-10-19/h3-4,13H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAIFDXBZFQKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3'-acetyl-5-methyl-1-[2-(4-morpholinyl)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4169426.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)

![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169465.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4169468.png)
![N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4169476.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4169490.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4169496.png)
![N-(2-chlorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4169503.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169530.png)
![4'-acetyl-1'-allyl-2-amino-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4169538.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4169541.png)